molecular formula C19H20N2OS2 B14189531 S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate CAS No. 921222-71-1

S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate

Cat. No.: B14189531
CAS No.: 921222-71-1
M. Wt: 356.5 g/mol
InChI Key: XPVSEXSCINQKJK-UHFFFAOYSA-N
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Description

S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate typically involves the reaction of 2-mercaptobenzothiazole with an appropriate butanethioate derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or continuous flow chemistry. These methods can significantly reduce reaction times and improve yields, making the production process more cost-effective .

Chemical Reactions Analysis

Types of Reactions

S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives .

Scientific Research Applications

S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate is unique due to its combination of the benzothiazole ring and the phenylethylamine moiety, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various scientific applications .

Properties

CAS No.

921222-71-1

Molecular Formula

C19H20N2OS2

Molecular Weight

356.5 g/mol

IUPAC Name

S-(1,3-benzothiazol-2-yl) 3-(2-phenylethylamino)butanethioate

InChI

InChI=1S/C19H20N2OS2/c1-14(20-12-11-15-7-3-2-4-8-15)13-18(22)24-19-21-16-9-5-6-10-17(16)23-19/h2-10,14,20H,11-13H2,1H3

InChI Key

XPVSEXSCINQKJK-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)SC1=NC2=CC=CC=C2S1)NCCC3=CC=CC=C3

Origin of Product

United States

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